molecular formula C9H7ClN2O2S B1442573 Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate CAS No. 1216013-63-6

Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B1442573
CAS No.: 1216013-63-6
M. Wt: 242.68 g/mol
InChI Key: MHFSKNOBTNLWKM-UHFFFAOYSA-N
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Description

Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Mechanism of Action

The mechanism of action of pyrimidines generally involves their interaction with various enzymes and receptors in the body. For example, some pyrimidines are known to inhibit the synthesis of certain proteins, thereby affecting the growth and proliferation of cells .

The pharmacokinetics of pyrimidines can vary widely depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the presence of different functional groups on the pyrimidine ring .

The action of pyrimidines can also be influenced by various environmental factors. For example, factors such as temperature and pH can affect the stability of the compound and its ability to interact with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones. These intermediates can then be further functionalized to introduce the chloro and ethyl ester groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

    Cyclization Reactions: Catalysts such as palladium complexes and reaction conditions involving elevated temperatures and inert atmospheres are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is unique due to the specific combination of the chloro and ethyl ester substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)5-3-15-8-6(5)7(10)11-4-12-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFSKNOBTNLWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate
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Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate
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Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate
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Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate
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Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate

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